molecular formula C15H15N5O2 B2583859 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919752-47-9

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2583859
CAS No.: 919752-47-9
M. Wt: 297.318
InChI Key: JSPFABWMGVIEOF-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and an acetamide moiety at the 5-position. This structure combines aromatic and amide functionalities, which are often associated with bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-5-12(6-10(9)2)20-14-13(7-17-20)15(22)19(8-16-14)18-11(3)21/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPFABWMGVIEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function or altering their activity. This interaction can affect signaling pathways and cellular processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example 83 (): Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Incorporates a chromen-4-one ring and fluorine substituents, enhancing lipophilicity. Properties: Melting point (302–304°C) and molecular weight (571.198 g/mol) suggest higher thermal stability compared to the target compound, likely due to fluorinated groups and extended conjugation .
  • Compound XVI (): Structure: N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide. Key Similarities: Shares the 3,4-dimethylphenyl and acetamide groups.
Acetamide-Containing Agrochemicals ()
  • Xylachlor (2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide): Structure: Contains a 2,3-dimethylphenyl group and chloroacetamide. Substituent position (2,3- vs. 3,4-dimethylphenyl) may dictate target specificity .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :

    • Key Differences : Thienyl and methoxy groups enhance soil mobility, a trait critical for herbicides but irrelevant to the target compound’s likely applications .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported ~350 (estimated) 3,4-dimethylphenyl, acetamide
Example 83 () 302–304 571.198 Fluorophenyl, chromenone
Compound XVI () Not reported ~800 (estimated) Tetrabromophthalazinone, thioxo
Xylachlor () Not reported 241.72 Chloro, 2,3-dimethylphenyl

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution on the pyrazolo[3,4-d]pyrimidin core using α-chloroacetamides or related electrophiles under reflux conditions. Key steps include:

  • Core Preparation : React 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Yield Optimization : Use a 1.2:1 molar ratio of α-chloroacetamide to core compound to minimize unreacted starting material. Catalytic bases like K₂CO₃ improve substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >70% yield .

Data Note : Similar compounds (e.g., ) show yields of 72–96% under optimized conditions, with purity confirmed by melting point analysis and NMR .

Advanced: How can tautomeric forms (amine/imine) complicate NMR characterization, and what techniques resolve this?

Methodological Answer:
Tautomerism in the pyrazolo[3,4-d]pyrimidin system leads to split signals in ¹H NMR (e.g., NH peaks at δ 11.20–10.10 ppm in ). To address this:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce tautomeric signals .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguity (e.g., Yathirajan et al. used this for related pyrazolo derivatives) .
  • Dynamic NMR Simulations : Model exchange rates to quantify tautomeric ratios .

Example : reports a 50:50 amine:imine ratio, requiring integration of broad NH signals for accurate quantification.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.42–7.58 ppm in ) and acetamide carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₇N₅O₂: 330.1356) .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can regioselectivity challenges during substitution reactions be addressed?

Methodological Answer:
Regioselectivity on the pyrazolo[3,4-d]pyrimidin core is influenced by:

  • Steric Effects : Bulky substituents on the phenyl ring (e.g., 3,4-dimethyl in the target compound) direct electrophiles to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups activate specific nitrogen sites. Use DFT calculations to predict reactive sites .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd) or directing groups (e.g., Boc-protected amines) enhance selectivity .

Case Study : highlights regioselective reactions using 4-methoxyphenyl derivatives, achieving >85% positional fidelity.

Basic: What stability assessments are critical for long-term storage?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
  • Solution Stability : Test in DMSO or aqueous buffers (pH 1–12) to identify hydrolysis-prone motifs (e.g., acetamide cleavage) .

Data Note : emphasizes residual solvent analysis (e.g., DMF < 500 ppm) to ensure stability.

Advanced: How can computational methods predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for CDK or JAK kinases) .
  • QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidin derivatives with known IC₅₀ values to predict activity .
  • MD Simulations : Assess binding stability (≥50 ns trajectories) for high-affinity targets .

Example : PubChem data () suggests structural similarity to kinase inhibitors, guiding experimental validation.

Basic: What are common synthetic by-products, and how are they identified?

Methodological Answer:

  • By-Products : Unreacted starting material, dimerization products, or hydrolyzed acetamides.
  • Identification :
    • TLC Monitoring : Use UV-active spots (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • LC-MS : Detect [M+H]+ ions for by-products (e.g., m/z 287 for core compound without acetamide) .
    • Isolation : Preparative HPLC to isolate impurities for structural elucidation .

Advanced: What in vitro assays evaluate kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays against a panel of 50+ kinases .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with staurosporine as a positive control .
  • Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., HCT-116) via MTT assays .

Data Note : highlights pyrazolo derivatives as CB1 receptor antagonists, suggesting cross-target validation.

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